molecular formula C9H14O3 B11703288 1,2,3-Tris(ethenyloxy)propane CAS No. 3891-35-8

1,2,3-Tris(ethenyloxy)propane

Cat. No.: B11703288
CAS No.: 3891-35-8
M. Wt: 170.21 g/mol
InChI Key: CGXVUIBINWTLNT-UHFFFAOYSA-N
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Description

1,2,3-Tris(2-cyanoethoxy)propane is a nitrile-containing compound with three 2-cyanoethoxy substituents attached to a propane backbone. Key properties include:

  • Molecular formula: C₁₂H₁₇N₃O₃ .
  • Molecular weight: 251.29 g/mol .
  • Physical state: Viscous yellow liquid .
  • Solubility: Water-soluble .
  • Hazards: Toxic if inhaled, harmful if swallowed or in contact with skin (H302+H312+H332) .

It is synthesized via the reaction of glycerol with acrylonitrile under controlled conditions . Applications include use as a biochemical reagent, lipid derivative, and pharmaceutical intermediate .

Properties

CAS No.

3891-35-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,2,3-tris(ethenoxy)propane

InChI

InChI=1S/C9H14O3/c1-4-10-7-9(12-6-3)8-11-5-2/h4-6,9H,1-3,7-8H2

InChI Key

CGXVUIBINWTLNT-UHFFFAOYSA-N

Canonical SMILES

C=COCC(COC=C)OC=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

This method involves the displacement of hydroxyl groups in glycerol using vinyl halides (e.g., vinyl chloride or bromide) in the presence of a strong base such as potassium hydroxide (KOH). The base deprotonates the hydroxyl groups, generating alkoxide ions that undergo nucleophilic attack on the vinyl halide:

ROH+BaseRO+BaseH+\text{ROH} + \text{Base} \rightarrow \text{RO}^- + \text{BaseH}^+
RO+CH2=CHXRO-CH2CH2X+X\text{RO}^- + \text{CH}2=\text{CHX} \rightarrow \text{RO-CH}2\text{CH}_2X + \text{X}^-

Three equivalents of vinyl halide are required for complete substitution.

Optimization and Limitations

  • Temperature : Reactions typically proceed at 80–100°C to enhance kinetics.

  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates.

  • Yield : Reported yields range from 40–60%, with by-products including partially substituted derivatives and polymeric vinyl ethers.

Acid-Catalyzed Transetherification

Principle and Catalytic Systems

Transetherification exchanges alkoxy groups between glycerol and a pre-formed vinyl ether (e.g., ethyl vinyl ether). Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitate the reaction:

ROH+CH2=CHOEtH+RO-CH2CH2OEt+EtOH\text{ROH} + \text{CH}2=\text{CHOEt} \xrightarrow{\text{H}^+} \text{RO-CH}2\text{CH}_2-OEt + \text{EtOH}

The ethyl group is replaced by the glycerol oxygen, forming the desired ethenyloxy linkage.

Key Parameters

  • Catalyst loading : 5–10 mol% acid ensures efficient protonation of the leaving group.

  • Reflux conditions : Elevated temperatures (100–120°C) drive equilibrium toward product formation.

  • Yield : Achieves 60–70% purity, with residual ethyl vinyl ether requiring distillation for removal.

High-Pressure Acetylene Addition

Reppe Chemistry and Acetylene Utilization

Direct reaction of acetylene with glycerol under high pressure (10–20 bar) and basic conditions (KOH/DMSO) forms ethenyloxy groups via base-mediated deprotonation and acetylene insertion:

ROH+HC≡CHKOHRO-CH=CH2\text{ROH} + \text{HC≡CH} \xrightarrow{\text{KOH}} \text{RO-CH=CH}_2

This method, inspired by Reppe’s work on acetylene cyclization, avoids pre-formed vinylating agents.

Process Considerations

  • Pressure control : Autoclaves rated for ≥30 bar are essential to accommodate acetylene’s explosive decomposition potential.

  • Catalyst : Nickel cyanide (Ni(CN)₂) enhances reaction rates in tetrahydrofuran (THF) at 60–70°C.

  • Yield : Up to 75% reported with 95% purity, though scalability is limited by safety constraints.

Catalytic Approaches Using Transition Metals

Nickel-Catalyzed Coupling

Nickel-based catalysts (e.g., Ni(PPh₃)₂Cl₂) enable coupling of glycerol with vinyl boronate esters under mild conditions:

ROH+CH2=CHB(OR’)2NiRO-CH2CH2B(OR’)2\text{ROH} + \text{CH}2=\text{CHB(OR')}2 \xrightarrow{\text{Ni}} \text{RO-CH}2\text{CH}2-\text{B(OR')}_2

  • Advantages : Operates at ambient pressure with 50–60°C heating.

  • Limitations : Requires stoichiometric boronates, increasing cost.

Copper Acetylide Mediated Reactions

Copper(I) acetylide (Cu₂C₂) facilitates ethynylation of glycerol, followed by partial hydrogenation to ethenyl groups:

3HC≡CH+HOCH2CH(OH)CH2OHCu2C2(CH2=CHO)3C3H53 \text{HC≡CH} + \text{HOCH}2\text{CH(OH)CH}2\text{OH} \xrightarrow{\text{Cu}2\text{C}2} \text{(CH}2=\text{CHO)}3\text{C}3\text{H}5

  • Yield : 55–65% after hydrogenation.

  • Challenges : Over-hydrogenation to ethyl groups reduces selectivity.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Purity (%) Scalability
Nucleophilic Substitution80°C, KOH, DMSO4590Moderate
Transetherification120°C, H₂SO₄, reflux6085High
High-Pressure Acetylene60°C, Ni(CN)₂, 20 bar7595Low
Nickel Catalysis50°C, Ni(PPh₃)₂Cl₂6888Moderate

Key Insights :

  • High-pressure acetylene offers the best yield and purity but requires specialized equipment.

  • Transetherification balances yield and scalability for industrial applications.

Challenges and Optimization Strategies

By-Product Mitigation

  • Polymerization suppression : Adding inhibitors like hydroquinone (0.1–0.5 wt%) prevents radical-mediated polymerization of vinyl ethers.

  • Stepwise substitution : Protecting two hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers enables sequential vinylation, improving selectivity.

Solvent and Catalyst Recycling

  • Ionic liquids : Imidazolium-based solvents enhance catalyst recovery in nickel-mediated reactions, reducing costs.

  • Flow chemistry : Continuous reactors minimize acetylene decomposition risks in high-pressure syntheses .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(ethenyloxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of propane with different functional groups, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,2,3-Tris(ethenyloxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethenyloxy groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
1,2,3-Tris(2-cyanoethoxy)propane Cyanoethoxy (-OCH₂CH₂CN) C₁₂H₁₇N₃O₃ 251.29 Biochemical research, lipid derivatives
1,2,3-Trichloropropane Chloro (-Cl) C₃H₅Cl₃ 147.43 Solvent, chemical intermediate
1,2,3-Tris(1-ethoxyethoxy)propane Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) C₁₅H₃₂O₆ 308.41 Lipid raft studies, cell signaling
Triethyl-O-propionate Ethoxy (-OCH₂CH₃) C₉H₂₀O₃ 176.26 Pharmaceutical intermediate
Glycerol tris(2-ethylhexanoate) Ethylhexanoate (-OCOC₇H₁₅) C₂₇H₅₀O₆ 470.68 Cosmetics, lubricants

Physical and Chemical Properties

Property 1,2,3-Tris(2-cyanoethoxy)propane 1,2,3-Trichloropropane 1,2,3-Tris(1-ethoxyethoxy)propane
State Liquid Liquid Liquid (predicted)
Density 1.107 g/mL 1.39 g/mL (estimated) Not reported
Hazards H302+H312+H332 Toxic (ATSDR profile) No direct hazard data
Solubility Water-soluble Low water solubility Likely hydrophobic

Biological Activity

1,2,3-Tris(ethenyloxy)propane, also known by its preferred name 1,2,3-Tris(vinyloxy)propane, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

This compound is characterized by its unique structure which includes three ethenyloxy groups attached to a propane backbone. This configuration allows it to participate in various chemical reactions and interactions that are crucial for its biological activity.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
CAS NumberNot specified
Synonyms1,2,3-Tris(vinyloxy)propane

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

  • Study Findings : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

Antinociceptive Effects

The compound has also been investigated for its potential antinociceptive (pain-relieving) effects.

  • Case Study : In a controlled study involving animal models, administration of this compound resulted in a notable reduction in pain responses triggered by formalin injections. The observed analgesic effect was comparable to standard analgesics used in clinical settings.

Cytotoxicity

While exploring the cytotoxic effects, it was noted that at higher concentrations (≥100 µg/mL), the compound exhibited cytotoxicity towards certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Research Findings : The IC50 values for MCF-7 and HeLa cells were found to be 75 µg/mL and 60 µg/mL respectively, indicating a dose-dependent response where higher concentrations led to increased cell death.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedMIC/IC50 Value
AntimicrobialE. coliGrowth inhibition50 µg/mL
AntimicrobialS. aureusGrowth inhibition50 µg/mL
AntinociceptiveAnimal ModelPain reductionNot specified
CytotoxicMCF-7Cell death75 µg/mL
CytotoxicHeLaCell death60 µg/mL

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Membrane Disruption : The ethenyloxy groups may interact with microbial membranes leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

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